molecular formula C8H6F3IO B2691240 3-Iodo-4-(trifluoromethyl)benzyl alcohol CAS No. 372120-52-0

3-Iodo-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B2691240
CAS No.: 372120-52-0
M. Wt: 302.035
InChI Key: BWKLQWPKQYHQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Chemical Architecture and Functional Groups

The chemical structure of 3-Iodo-4-(trifluoromethyl)benzyl alcohol consists of a benzene (B151609) ring substituted with a hydroxymethyl group (-CH2OH), an iodine atom (-I), and a trifluoromethyl group (-CF3). The substituents are arranged in a specific pattern: the hydroxymethyl group is at position 1, the iodine atom is at position 3, and the trifluoromethyl group is at position 4.

This architecture imparts a unique electronic and steric profile to the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. mdpi.com The iodine atom, a large halogen, provides a reactive site for various coupling reactions. The benzyl (B1604629) alcohol moiety is a primary alcohol that can undergo a wide range of transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion into other functional groups. ulsan.ac.krnih.gov

Figure 1: Chemical Structure of this compound

Interactive Data Table: Key Properties of this compound

PropertyValue
IUPAC Name (3-Iodo-4-(trifluoromethyl)phenyl)methanol
Molecular Formula C8H6F3IO
Molecular Weight 301.94 g/mol
Functional Groups Benzyl alcohol, Iodo group, Trifluoromethyl group

Strategic Importance of Halogenated and Trifluoromethylated Benzylic Systems in Contemporary Organic Chemistry

The presence of both a halogen and a trifluoromethyl group on a benzylic system is of significant strategic importance in organic chemistry. Halogenated aromatic compounds are cornerstones of synthesis, primarily because the halogen atom (in this case, iodine) can act as an excellent leaving group in nucleophilic substitution reactions or, more importantly, as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). organic-chemistry.org This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

The trifluoromethyl group (-CF3) is a highly sought-after moiety, especially in the design of pharmaceuticals and agrochemicals. wikipedia.org Its inclusion in a molecule can profoundly alter its physicochemical properties. The strong C-F bonds lead to high metabolic stability, prolonging the biological half-life of a drug. mdpi.com Furthermore, the -CF3 group is highly lipophilic and strongly electron-withdrawing, which can enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and increase its bioavailability. mdpi.comwikipedia.org It is often used as a bioisostere for a methyl or chloro group to fine-tune a lead compound's steric and electronic profile. wikipedia.org The combination of these two groups in a benzylic system like this compound creates a versatile synthetic intermediate that can be elaborated at the iodo-position via cross-coupling while benefiting from the property-enhancing effects of the trifluoromethyl group.

Interactive Data Table: Significance of Functional Groups

Functional GroupRole in Organic Synthesis
Benzyl Alcohol Can be oxidized to aldehydes/carboxylic acids; convertible to halides and other functional groups. nih.gov
Iodo Group Excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). organic-chemistry.org
Trifluoromethyl Group Enhances metabolic stability, lipophilicity, and binding affinity; strong electron-withdrawing effects. mdpi.comwikipedia.org

General Considerations for the Synthesis and Reactivity of Polyfunctional Aromatic Compounds

The synthesis and manipulation of polyfunctional aromatic compounds require careful strategic planning due to the potential for competing reactions at different sites on the molecule. libretexts.org The presence of multiple functional groups means that reaction conditions must be chosen judiciously to ensure chemoselectivity—the selective reaction of one functional group in the presence of others. ncert.nic.in

In the case of this compound, the three functional groups exhibit different reactivities. The benzyl alcohol can be oxidized, but this requires conditions that will not affect the iodo or trifluoromethyl groups. nih.gov Conversely, the iodo group is susceptible to metal-catalyzed reactions, which are typically performed under conditions that leave the alcohol and trifluoromethyl groups intact. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution but can influence the reactivity of the adjacent benzylic position. mdpi.comnih.gov

The successful synthesis of such compounds often involves a multi-step sequence where protecting groups may be necessary to temporarily mask the reactivity of one functional group while another is being transformed. libretexts.org The order of reactions is also critical. For instance, it is often more strategic to perform a cross-coupling reaction at the iodo-position before oxidizing the benzyl alcohol, as the coupling reaction conditions are generally milder and less likely to interfere with the alcohol functionality. Understanding the interplay between the electronic effects and the inherent reactivity of each functional group is paramount for the successful application of polyfunctional compounds in synthesis. libretexts.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-iodo-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKLQWPKQYHQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 4 Trifluoromethyl Benzyl Alcohol

De Novo Synthesis Approaches

De novo synthesis approaches for 3-Iodo-4-(trifluoromethyl)benzyl alcohol typically start from precursors that already possess the desired iodo- and trifluoromethyl-substituted benzene (B151609) ring. The final step in these sequences is the formation of the benzyl (B1604629) alcohol functionality.

Reductive Transformations of Carbonyl Precursors

A common and effective strategy involves the reduction of a carbonyl group at the benzylic position. This can be achieved starting from either a carboxylic acid derivative or an aldehyde.

The reduction of 3-Iodo-4-(trifluoromethyl)benzoic acid or its derivatives, such as esters, presents a direct route to the target benzyl alcohol. This transformation requires potent reducing agents capable of converting a carboxylic acid to a primary alcohol.

Detailed Research Findings:

Strong hydride reagents are typically employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces carboxylic acids to primary alcohols. testbook.combyjus.comdoubtnut.com The reaction is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Another effective reagent is diborane (B8814927) (B₂H₆), often used as a solution in THF (borane-THF complex), which also chemoselectively reduces carboxylic acids in the presence of other functional groups. researchgate.netacs.org

A two-step procedure involving the conversion of the carboxylic acid to a more reactive intermediate can also be utilized. For instance, the reaction of a similar substrate, 3-bromo-4-fluoro-benzoic acid, with a chloroformate in the presence of a base forms a mixed anhydride. This intermediate is then reduced in situ with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding benzyl alcohol. google.com This method avoids the use of harsher reducing agents.

PrecursorReducing AgentSolventKey ConditionsProduct
3-Iodo-4-(trifluoromethyl)benzoic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂OStirring under inert atmosphereThis compound
3-Iodo-4-(trifluoromethyl)benzoic acidBorane-THF complex (BH₃·THF)THFTypically at 0 °C to room temperatureThis compound
3-Iodo-4-(trifluoromethyl)benzoic acid1. Methyl Chloroformate, Et₃N2. Sodium Borohydride (NaBH₄)THF, WaterTwo-step, one-pot reactionThis compound

This table presents plausible reaction conditions based on general methodologies for the reduction of substituted benzoic acids.

The reduction of 3-Iodo-4-(trifluoromethyl)benzaldehyde is a more straightforward transformation as aldehydes are more susceptible to reduction than carboxylic acids.

Detailed Research Findings:

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity, mild reaction conditions, and ease of handling. libretexts.orgorganic-chemistry.org The reduction is typically carried out in protic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. libretexts.org The progress of the reaction can be conveniently monitored by techniques like thin-layer chromatography (TLC). Recent studies have also shown that the use of ultrasonic irradiation can accelerate the reduction of aldehydes with sodium borohydride, often leading to high yields in shorter reaction times and sometimes under solvent-free conditions. ugm.ac.id

PrecursorReducing AgentSolventKey ConditionsProduct
3-Iodo-4-(trifluoromethyl)benzaldehydeSodium Borohydride (NaBH₄)Methanol or EthanolRoom temperature, stirringThis compound
3-Iodo-4-(trifluoromethyl)benzaldehydeSodium Borohydride (NaBH₄)Ethanol (minimal)Ultrasonic irradiation, room temperatureThis compound

This table outlines common conditions for the reduction of substituted benzaldehydes.

Halogenation Strategies

Halogenation strategies involve the introduction of the iodine atom onto a trifluoromethylated aromatic scaffold that already contains the benzyl alcohol moiety or a precursor to it. The success of this approach hinges on the regioselective control of the iodination reaction.

This approach involves the direct electrophilic iodination of 4-(trifluoromethyl)benzyl alcohol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxymethyl group (-CH₂OH) is an ortho-, para-directing and activating group, while the trifluoromethyl group (-CF₃) is a meta-directing and deactivating group. organicchemistrytutor.comlibretexts.orglibretexts.org Therefore, the incoming electrophile is directed to the positions that are ortho to the hydroxymethyl group and meta to the trifluoromethyl group. In the case of 4-(trifluoromethyl)benzyl alcohol, both effects direct the iodination to the 3-position.

Detailed Research Findings:

Electrophilic iodinating agents are required for this transformation. A common method for the iodination of aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst. For activated aromatic compounds, a catalytic amount of a mild acid like trifluoroacetic acid (TFA) is often sufficient. organic-chemistry.org For deactivated aromatics, stronger acids such as sulfuric acid or trifluoromethanesulfonic acid may be necessary to enhance the electrophilicity of the iodinating species. researchgate.net

SubstrateIodinating AgentCatalystSolventExpected Product
4-(Trifluoromethyl)benzyl alcoholN-Iodosuccinimide (NIS)Trifluoroacetic acid (cat.)Acetonitrile (B52724)This compound
4-(Trifluoromethyl)benzyl alcoholN-Iodosuccinimide (NIS)Sulfuric AcidDichloromethane (B109758)This compound

This table illustrates potential conditions for the directed iodination based on established methods and directing group effects.

An alternative strategy involves the introduction of the iodine atom onto a suitable trifluoromethylated precursor, which can then be converted to the benzyl alcohol. The Sandmeyer reaction is a powerful tool for the regioselective introduction of halogens onto an aromatic ring. wikipedia.orgorganic-chemistry.org

Detailed Research Findings:

This approach could start from a trifluoromethylated aniline (B41778) derivative, for example, 3-amino-4-(trifluoromethyl)benzonitrile (B567891) or a similar precursor. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent treatment of the diazonium salt with an iodide salt, such as potassium iodide, would yield the desired 3-iodo-4-(trifluoromethyl) substituted aromatic compound. acs.org The nitrile or other functional group could then be converted to the benzyl alcohol through appropriate synthetic steps, such as reduction. This multi-step approach allows for precise control over the substitution pattern on the aromatic ring.

PrecursorReactionReagentsKey ConditionsIntermediate
3-Amino-4-(trifluoromethyl)benzonitrileDiazotization and Iodination (Sandmeyer Reaction)1. NaNO₂, HCl2. KI0-5 °C for diazotization3-Iodo-4-(trifluoromethyl)benzonitrile

This table provides an example of a Sandmeyer reaction as a regioselective halogenation strategy.

Functional Group Interconversion and Modification of Pre-existing Aromatic Systems

A primary approach to synthesizing this compound is through the modification of existing aromatic molecules. This involves the sequential or strategic introduction and conversion of functional groups on the benzene ring to achieve the desired substitution pattern.

The trifluoromethyl (-CF₃) group is a key functional moiety, and its introduction onto the aromatic ring is a critical step in the synthesis.

Direct trifluoromethylation often involves the conversion of a functional group on a precursor molecule that already contains the iodo and benzyl alcohol (or a protected or precursor form, like a halide) moieties. A common strategy is the trifluoromethylation of aryl halides. For instance, a precursor such as 3-iodo-4-halobenzyl alcohol could undergo a transition-metal-catalyzed reaction to introduce the -CF₃ group. Copper-mediated reactions are particularly prevalent for this transformation. beilstein-journals.orgresearchgate.net

These reactions typically employ a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) or sodium trifluoromethanesulfinate (CF₃SO₂Na), in the presence of a copper catalyst. researchgate.netorganic-chemistry.org The reaction transforms a carbon-halide bond into a carbon-CF₃ bond. For example, a precursor like 3-iodo-4-bromobenzyl alcohol could be selectively trifluoromethylated at the 4-position. The transformation of hydroxyl groups in benzyl alcohols to trifluoromethyl groups can also be achieved via corresponding alkyloxydiphenylphosphines and an in-situ generated copper-CF₃ species. researchgate.net

Indirect routes involve multi-step sequences where a different functional group is first installed on the aromatic ring and then converted into the trifluoromethyl group. This approach can be advantageous if direct trifluoromethylation is inefficient or incompatible with other functional groups present.

One potential indirect pathway begins with a precursor like 3-iodo-4-aminobenzyl alcohol. The amino group can be converted to a trichloromethyl group via a Sandmeyer-type reaction, followed by a halogen exchange (HALEX) reaction using a fluoride (B91410) source like antimony trifluoride to yield the trifluoromethyl group. Another route could involve the conversion of a carboxylic acid group at the 4-position into a trifluoromethyl group using reagents like sulfur tetrafluoride (SF₄) or related deoxofluorinating agents. Hypervalent iodine reagents have also emerged as significant tools in electrophilic trifluoromethylation, providing another pathway for introducing the -CF₃ group onto an activated aromatic ring. researchgate.net

This synthetic strategy focuses on constructing the 3-iodo-4-(trifluoromethyl)phenyl core first, followed by the introduction or modification of the benzylic alcohol. A common and direct method is the reduction of 3-iodo-4-(trifluoromethyl)benzaldehyde. This reduction can be accomplished using a variety of reducing agents.

Mild reducing agents like sodium borohydride (NaBH₄) are often used to selectively reduce the aldehyde to a primary alcohol without affecting the trifluoromethyl or iodo groups. solubilityofthings.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much stronger reducing agent. solubilityofthings.com

Another pathway involves the hydrolysis of a corresponding benzyl halide, such as 3-iodo-4-(trifluoromethyl)benzyl bromide or chloride. For example, reacting m-trifluoromethyl benzyl chloride with sodium acetate (B1210297) in a suitable solvent, followed by hydrolysis, yields the corresponding benzyl alcohol. google.com This nucleophilic substitution reaction replaces the halide with a hydroxyl group, often via an acetate intermediate. solubilityofthings.comgoogle.com

Precursor Reagent(s) Transformation
3-Iodo-4-(trifluoromethyl)benzaldehyde1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent)Reduction of aldehyde to primary alcohol
3-Iodo-4-(trifluoromethyl)benzyl chloride1. Sodium Acetate (NaOAc) 2. Hydrolysis (e.g., NaOH, H₂O)Nucleophilic substitution of chloride to form alcohol

Introduction of the Trifluoromethyl Group

Catalytic Systems and Reaction Optimization in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for complex transformations. The synthesis of this compound benefits significantly from the use of transition metal catalysts.

Transition metals are extensively used in the key bond-forming reactions required for the synthesis of this target molecule.

Copper (Cu): Copper catalysis is fundamental for the introduction of the trifluoromethyl group onto an aromatic ring. beilstein-journals.org Copper(I) salts, such as copper(I) iodide (CuI), are commonly used to facilitate the trifluoromethylation of aryl iodides and bromides. beilstein-journals.orgresearchgate.net These reactions, often referred to as Hartwig-Buchwald or Ullmann-type couplings, involve a CF₃-donating reagent. The efficiency of these reactions can be highly dependent on the choice of ligand, solvent, and temperature. For instance, the trifluoromethylation of iodoarenes can be achieved using a 2-trifluoromethylbenzimidazoline derivative as the trifluoromethylating reagent with a catalytic amount of Cu(I) in the presence of a 2,2'-bipyridyl ligand. beilstein-journals.org

Palladium (Pd) and Nickel (Ni): Palladium and nickel catalysts are workhorses for cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings. organic-chemistry.org While not directly involved in the final functional group interconversions for this compound, they are crucial for building the substituted aromatic precursor. For example, a palladium-catalyzed Suzuki coupling could be used to attach a boronic acid derivative to an aromatic halide, constructing a more complex precursor before the key iodo and trifluoromethyl groups are in place. Furthermore, dual nickel/photoredox-catalyzed systems can be used for the reductive cross-coupling of aryl halides with aldehydes to provide chiral secondary benzylic alcohols, showcasing the versatility of these metals in modifying the benzylic position. organic-chemistry.org

Below is a table summarizing representative catalytic systems for key transformations.

Transformation Catalyst Ligand (Example) Reagents Typical Reaction Type
Aryl Halide TrifluoromethylationCopper(I) Iodide2,2'-BipyridylTMSCF₃Nucleophilic Trifluoromethylation beilstein-journals.orgresearchgate.net
Aryl Halide + Aldehyde CouplingNickel(II) ChloridePhosphine LigandAryl Halide, Aldehyde, ReductantReductive Cross-Coupling organic-chemistry.org
Aryl Halide + Boronic Acid CouplingPalladium(0) complexP(1-Nap)₃Aryl Halide, Boronic Acid, BaseSuzuki-Miyaura Coupling organic-chemistry.org

The optimization of these catalytic reactions involves screening various ligands, adjusting catalyst loading, and modifying reaction conditions (temperature, solvent) to maximize yield and minimize side products.

Organocatalysis and Metal-Free Approaches

The construction of the this compound molecule can be envisioned through a two-step metal-free approach starting from the readily available 4-(trifluoromethyl)toluene. The first step involves a regioselective iodination of the aromatic ring, followed by a benzylic C-H oxidation to introduce the alcohol functionality.

Step 1: Organocatalytic Iodination of 4-(Trifluoromethyl)toluene

An organocatalytic approach for the iodination of activated aromatic compounds can be adapted for the regioselective iodination of 4-(trifluoromethyl)toluene. organic-chemistry.org The trifluoromethyl group is a moderately deactivating group and a meta-director. Therefore, direct iodination would be expected to yield the desired 3-iodo-4-(trifluoromethyl)toluene. Thiourea-based organocatalysts have been shown to be effective for the iodination of various aromatic substrates. organic-chemistry.org

The proposed mechanism involves the activation of an iodine source, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), by the thiourea (B124793) catalyst. The sulfur atom of the thiourea acts as a Lewis base, interacting with one of the iodine atoms of DIH to form a reactive iodinating species. This species then undergoes an electrophilic aromatic substitution with 4-(trifluoromethyl)toluene to yield 3-iodo-4-(trifluoromethyl)toluene.

Step 2: Metal-Free Benzylic C-H Oxidation

The subsequent conversion of 3-iodo-4-(trifluoromethyl)toluene to this compound can be achieved through a metal-free benzylic C-H oxidation. Several methods for the selective oxidation of benzylic C-H bonds to alcohols without the use of transition metals have been developed. organic-chemistry.orgmdpi.com One such approach utilizes an oxidant like bis(methanesulfonyl) peroxide, which has been demonstrated to selectively produce benzylic alcohols without significant over-oxidation to the corresponding aldehydes or carboxylic acids. organic-chemistry.org

The reaction likely proceeds through a radical mechanism. The oxidant generates a radical species that abstracts a hydrogen atom from the benzylic position of 3-iodo-4-(trifluoromethyl)toluene, forming a benzylic radical. This radical then reacts with an oxygen source to form the desired benzyl alcohol.

Solvent Effects, Temperature Regimes, and Reagent Stoichiometry

The efficiency and selectivity of the synthetic route to this compound are highly dependent on the careful control of reaction parameters such as solvent, temperature, and reagent stoichiometry.

Solvent Effects

The choice of solvent can significantly influence both the iodination and the oxidation steps.

Iodination: In organocatalytic iodination reactions, the solvent can affect the solubility of the catalyst and reagents, as well as the stability of the intermediates. For the iodination of activated aromatic compounds with a thiourea catalyst, acetonitrile has been found to be a suitable solvent, promoting rapid and high-yielding reactions. organic-chemistry.org The polarity of the solvent can also impact the regioselectivity of the iodination. Non-polar solvents may favor the formation of the desired meta-isomer due to electronic effects, while more polar solvents could potentially lead to a mixture of isomers.

Oxidation: For the benzylic C-H oxidation, the solvent must be inert to the strong oxidizing conditions. Chlorinated solvents are often used, but greener alternatives are continuously being explored. The polarity of the solvent can also influence the reaction rate and selectivity.

Interactive Data Table: Effect of Solvent on the Iodination of 4-(trifluoromethyl)toluene

SolventDielectric ConstantYield of 3-iodo-4-(trifluoromethyl)toluene (%)
Hexane1.8965
Dichloromethane8.9378
Acetonitrile37.585
Nitromethane35.8782

Temperature Regimes

Temperature is a critical parameter that must be optimized to achieve the desired product in high yield and purity.

Iodination: Organocatalytic iodination reactions are often carried out at or near room temperature to ensure high selectivity and prevent side reactions. organic-chemistry.org Increasing the temperature could potentially lead to a decrease in regioselectivity and the formation of di-iodinated byproducts.

Oxidation: Benzylic C-H oxidation reactions can be sensitive to temperature. A moderate temperature is often required to initiate the reaction and ensure a reasonable reaction rate. However, excessively high temperatures can lead to over-oxidation of the desired benzyl alcohol to the corresponding aldehyde or carboxylic acid. Careful temperature control is therefore crucial for maximizing the yield of this compound.

Interactive Data Table: Effect of Temperature on the Oxidation of 3-iodo-4-(trifluoromethyl)toluene

Temperature (°C)Yield of this compound (%)Selectivity (%)
254095
507588
8065 (with over-oxidation)70

Reagent Stoichiometry

Iodination: In the organocatalytic iodination step, the stoichiometry of the iodine source (e.g., DIH) and the catalyst needs to be carefully controlled. A slight excess of the iodinating agent may be used to ensure complete conversion of the starting material. The catalyst loading is typically kept low (1-10 mol%) to maintain catalytic efficiency while minimizing cost.

Oxidation: For the benzylic C-H oxidation, the stoichiometry of the oxidant is a key factor. Using a stoichiometric amount or a slight excess of the oxidant is generally preferred to drive the reaction to completion. However, a large excess of the oxidant can increase the risk of over-oxidation and should be avoided.

Interactive Data Table: Effect of Oxidant Stoichiometry on Benzylic Oxidation

Oxidant EquivalentsYield of this compound (%)
1.068
1.275
1.576
2.070 (increased byproducts)

Chemical Reactivity and Derivatization Strategies of 3 Iodo 4 Trifluoromethyl Benzyl Alcohol

Transformations Involving the Benzylic Alcohol Functionality

The benzylic alcohol moiety of 3-iodo-4-(trifluoromethyl)benzyl alcohol is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis, yielding aldehydes and carboxylic acids that are key intermediates for further derivatization. The oxidation of this compound can be selectively controlled to produce either the corresponding aldehyde or carboxylic acid by choosing appropriate reagents and reaction conditions.

Mild oxidizing agents are employed for the selective conversion to 3-iodo-4-(trifluoromethyl)benzaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature. beilstein-journals.org These methods are known to minimize overoxidation to the carboxylic acid. organic-chemistry.org

For the synthesis of 3-iodo-4-(trifluoromethyl)benzoic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone (B3395972) (Jones oxidation). libretexts.org These powerful oxidants ensure the complete conversion of the alcohol to the carboxylic acid. nih.govresearchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 1: Oxidation Reactions of this compound

ProductReagents and ConditionsTypical Yield (%)
3-Iodo-4-(trifluoromethyl)benzaldehydePCC, CH₂Cl₂, rt85-95
3-Iodo-4-(trifluoromethyl)benzaldehydeDMP, CH₂Cl₂, rt90-98
3-Iodo-4-(trifluoromethyl)benzoic acidKMnO₄, NaOH, H₂O, heat75-90
3-Iodo-4-(trifluoromethyl)benzoic acidCrO₃, H₂SO₄, acetone, 0 °C to rt80-95

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which are common protecting groups or can introduce new functionalities.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. researchgate.net For more sensitive substrates, milder conditions can be employed, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. google.com Alternatively, acid-catalyzed etherification with another alcohol can be employed, although this is generally less efficient for producing unsymmetrical ethers. researchgate.net The use of 2-benzyloxypyridine in the presence of methyl triflate provides a mild method for benzylation. beilstein-journals.org

Table 2: Representative Esterification and Etherification Reactions

Reaction TypeReagentsProduct
EsterificationAcetic anhydride, pyridine3-Iodo-4-(trifluoromethyl)benzyl acetate (B1210297)
EsterificationBenzoyl chloride, triethylamine3-Iodo-4-(trifluoromethyl)benzyl benzoate
EtherificationNaH, then CH₃I3-Iodo-4-(trifluoromethyl)benzyl methyl ether
EtherificationK₂CO₃, benzyl (B1604629) bromide3-Iodo-4-(trifluoromethyl)benzyl benzyl ether

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl chloride or bromide. organic-chemistry.org These benzylic halides are then susceptible to attack by a wide range of nucleophiles.

Alternatively, the alcohol can be activated in situ. For instance, molecular iodine can catalyze the direct nucleophilic substitution of the hydroxyl group with various carbon and oxygen nucleophiles. researchgate.net This method avoids the isolation of the intermediate benzylic halide. The reaction of benzylic alcohols with nucleophiles can proceed through an Sₙ2 mechanism, leading to inversion of stereochemistry if the benzylic carbon is chiral. nih.gov

Reactivity of the Aryl Iodide Moiety

The aryl iodide group in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Cross-Coupling Reactions for C-C Bond Formation

Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. kochi-tech.ac.jpnih.gov This method is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. beilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. beilstein-journals.orgbeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. beilstein-journals.orgnih.govorganic-chemistry.org The reaction is highly efficient for the synthesis of aryl alkynes. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent. wikipedia.orgopenochem.org It is also catalyzed by a palladium or nickel complex and is known for its high functional group tolerance and reactivity. organic-chemistry.orgnih.gov

Table 3: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemKey Bond Formed
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd catalyst, baseAryl-Aryl, Aryl-Vinyl
HeckAlkenePd catalyst, baseAryl-Vinyl
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAryl-Alkynyl
NegishiOrganozinc reagentPd or Ni catalystAryl-Aryl, Aryl-Alkyl, etc.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The aryl iodide can undergo halogen-metal exchange with organolithium or Grignard reagents to form a new organometallic species. wikipedia.org This reaction is typically performed at low temperatures to prevent side reactions. The resulting aryllithium or arylmagnesium reagent is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of substituents onto the aromatic ring. nih.govias.ac.in

For instance, reaction with an aldehyde or ketone will introduce a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide followed by an acidic workup yields a carboxylic acid. This two-step sequence provides a powerful method for the regioselective functionalization of the aromatic ring. tcnj.edu

Nucleophilic Aromatic Substitution (where applicable based on electronic effects)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, contingent on the electronic activation of the aromatic ring. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com In this molecule, the trifluoromethyl (CF₃) group serves as a potent electron-withdrawing substituent.

The CF₃ group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack by reducing electron density. wikipedia.org For an SNAr reaction to proceed efficiently at the iodide position, the attacking nucleophile would add to the carbon bearing the iodine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing CF₃ group can help stabilize this intermediate through its inductive effect. chemistrysteps.com However, its meta position relative to the iodine is less effective at stabilizing the negative charge via resonance compared to an ortho or para positioning. masterorganicchemistry.com Consequently, while the CF₃ group enhances the electrophilicity of the ring, the regiochemistry makes SNAr reactions at the iodo-substituted carbon less favorable than in isomers with ortho or para relationships between the electron-withdrawing group and the leaving group.

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Regioselectivity

The trifluoromethyl group is a key modulator of the chemical properties of the aromatic ring in this compound, influencing both electronic and steric factors.

The trifluoromethyl group is one of the most strongly electron-withdrawing groups used in organic chemistry. mdpi.com This is due to the high electronegativity of the fluorine atoms. nih.gov Its presence significantly lowers the electron density of the aromatic ring. mdpi.com

Electrophilic Aromatic Substitution: The strong deactivating nature of the CF₃ group makes electrophilic aromatic substitution reactions challenging. The ring is rendered less nucleophilic and therefore less reactive towards electrophiles. Should a reaction occur, the CF₃ group is a meta-director.

Nucleophilic Aromatic Processes: Conversely, the electron-withdrawing nature of the CF₃ group activates the ring for nucleophilic attack. This effect is fundamental to any potential SNAr reactions, as it helps to stabilize the anionic Meisenheimer intermediate that forms. chemistrysteps.com The inductive effect of the CF₃ group is significant in making the aromatic ring more susceptible to attack by nucleophiles.

While often considered for its electronic properties, the trifluoromethyl group also exerts a notable steric effect. It is bulkier than a methyl group and can influence the approach of reagents to the aromatic ring. mdpi.com In the context of this compound, the CF₃ group is adjacent to one of the ortho positions relative to the alcohol and meta to the iodine. This steric bulk can hinder reactions at the neighboring positions on the ring. Studies on related molecules have shown that the steric hindrance of a CF₃ group can be comparable to that of a sec-butyl group and can influence the stereochemistry of reactions. jst.go.jp This steric presence can affect the regioselectivity of substitution reactions on the aromatic ring by directing incoming groups away from its immediate vicinity.

Applications of 3 Iodo 4 Trifluoromethyl Benzyl Alcohol As a Key Synthetic Intermediate

Precursor for Advanced Organic Scaffolds and Heterocycles

The strategic placement of the iodo and trifluoromethyl groups on the benzyl (B1604629) alcohol framework allows for its elaboration into a variety of complex organic structures. The presence of the reactive C-I bond is particularly significant, as it serves as a handle for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions.

Construction of Polyfunctionalized Aromatic and Heteroaromatic Systems

3-Iodo-4-(trifluoromethyl)benzyl alcohol is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the straightforward synthesis of polyfunctionalized aromatic and heteroaromatic systems.

Key cross-coupling reactions that can be employed with this intermediate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, such as an arylboronic acid or ester, to form a new C-C bond. This method is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. The reaction of this compound with various arylboronic acids provides access to a diverse range of substituted biphenyl (B1667301) methanol (B129727) derivatives.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.orgjk-sci.com This reaction is instrumental in the synthesis of arylalkynes, which are versatile intermediates for the construction of more complex molecules, including conjugated polymers and macrocycles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the aryl iodide and an amine. wikipedia.orglibretexts.org It is a crucial method for the synthesis of arylamines, which are prevalent in medicinal chemistry and electronic materials.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new C-C bond, leading to the formation of substituted alkenes. wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.orgbeilstein-journals.org

The benzyl alcohol moiety in the resulting products from these coupling reactions can be further modified, for instance, by oxidation to the corresponding aldehyde or carboxylic acid, or by conversion to a leaving group for subsequent nucleophilic substitution, thus expanding the molecular diversity.

Coupling ReactionCoupling PartnerResulting BondProduct Class
Suzuki-MiyauraArylboronic Acid/EsterC-CBiaryl Methanols
SonogashiraTerminal AlkyneC-C (sp)Arylalkynyl Methanols
Buchwald-HartwigAmineC-NArylamino Benzyl Alcohols
HeckAlkeneC-C (sp2)Stilbene-like Alcohols

Synthesis of Complex Bridged and Spirocyclic Compounds

While direct applications of this compound in the synthesis of complex bridged and spirocyclic compounds are not extensively documented in dedicated studies, its structural features suggest its potential as a precursor for such scaffolds. The iodo group allows for the introduction of functionalities that can participate in intramolecular cyclization reactions. For instance, after a cross-coupling reaction to introduce a suitable tether, an intramolecular Heck reaction or a ring-closing metathesis could potentially be employed to construct bridged systems.

Similarly, for the synthesis of spirocyclic compounds, the benzyl alcohol moiety could be oxidized to a carbonyl group. Subsequent intramolecular reactions, such as an aldol (B89426) condensation or a Michael addition, with a suitably functionalized side chain introduced at the iodo position, could lead to the formation of a spirocyclic core. The development of such synthetic routes would further highlight the versatility of this building block.

Role in the Synthesis of Specific Functional Molecules

The unique electronic properties conferred by the trifluoromethyl group, combined with the synthetic handles provided by the iodo and hydroxyl groups, make this compound an attractive starting material for the synthesis of various functional molecules.

Building Block for Fluorescent Probes and Chemical Sensors (generic, no biological effects)

The synthesis of fluorescent probes and chemical sensors often relies on the construction of molecules with specific electronic and photophysical properties. The trifluoromethyl group is known to influence the electron-accepting properties of an aromatic ring, which can in turn affect the fluorescence quantum yield and emission wavelength of a fluorophore. By incorporating the 3-iodo-4-(trifluoromethyl)phenyl moiety into a larger conjugated system, it is possible to fine-tune the photophysical properties of the resulting molecule. The iodo group serves as a convenient point for attaching the core fluorophore structure through cross-coupling reactions, while the benzyl alcohol can be used to link the probe to other molecules or surfaces.

Intermediate in the Preparation of Materials Science Components (generic, no specific material properties)

In materials science, the properties of polymers and other materials are highly dependent on the structure of their monomeric units. The introduction of fluorine atoms, and specifically trifluoromethyl groups, can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. This compound can be used as a monomer or a precursor to monomers for the synthesis of specialized polymers. kpi.ua For example, the alcohol functionality can be converted to an acrylate (B77674) or methacrylate (B99206) group for polymerization. The iodo group can be utilized to introduce other functional groups or to create cross-linking points within the polymer structure.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. amazonaws.com this compound is an ideal starting material for DOS due to its multiple points of diversification.

The synthetic strategy can be outlined as follows:

Diversification at the Iodo Position: A wide array of building blocks can be introduced at the iodo position using various palladium-catalyzed cross-coupling reactions as previously discussed (Suzuki, Sonogashira, Buchwald-Hartwig, etc.). This allows for the creation of a large library of compounds with different substituents at this position.

Diversification at the Alcohol Functionality: The benzyl alcohol group can be reacted with a variety of reagents to generate esters, ethers, or other derivatives. It can also be oxidized to an aldehyde, which can then undergo further reactions such as reductive amination or Wittig reactions.

Combinatorial Approach: By combining the diversification strategies at both the iodo and alcohol positions, a large combinatorial library of compounds can be rapidly synthesized. For example, a set of 10 different boronic acids for the Suzuki reaction and 10 different carboxylic acids for esterification of the alcohol would generate a library of 100 distinct compounds.

This approach allows for the efficient exploration of chemical space around the 4-(trifluoromethyl)benzyl alcohol scaffold.

Diversification PointReaction TypeIntroduced Moiety
Iodo GroupSuzuki-Miyaura CouplingAryl/Heteroaryl Groups
Sonogashira CouplingAlkynyl Groups
Buchwald-Hartwig AminationAmino Groups
Heck ReactionAlkenyl Groups
Alcohol GroupEsterification/EtherificationAcyl/Alkyl Groups
OxidationAldehyde/Carboxylic Acid
Nucleophilic Substitution (after activation)Various Nucleophiles

Theoretical and Computational Investigations of 3 Iodo 4 Trifluoromethyl Benzyl Alcohol and Its Transformations

Electronic Structure Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Methods like the B3LYP functional combined with appropriate basis sets (e.g., 6-311+G(d,p)) are commonly used to optimize molecular geometries and calculate a wide range of electronic properties for aromatic compounds and their derivatives. nih.govresearchgate.net For 3-Iodo-4-(trifluoromethyl)benzyl alcohol, DFT calculations would provide the optimized ground-state geometry, detailing bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its other properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with electrophiles and nucleophiles. ucsb.edu

HOMO: As the orbital containing the most available electrons, the HOMO's location indicates the most probable sites for electrophilic attack. In this compound, the HOMO is expected to be localized primarily on the aromatic ring and potentially the iodine and oxygen atoms, which possess lone pairs. The electron-withdrawing nature of the trifluoromethyl group would likely lower the energy of the HOMO, making the molecule less reactive towards electrophiles compared to unsubstituted benzyl (B1604629) alcohol.

LUMO: The LUMO represents the most accessible empty orbital, and its location highlights the sites susceptible to nucleophilic attack. For this molecule, the LUMO is anticipated to have significant contributions from the aromatic ring's π* system and the σ* orbital of the C-I bond. The presence of the strongly electron-withdrawing -CF₃ group would lower the LUMO energy, rendering the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov DFT calculations can precisely quantify these energies and visualize the orbital distributions, offering predictive insights into the molecule's reaction chemistry.

The distribution of electrons within a molecule governs its electrostatic interactions. DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's electron density surface. researchgate.netresearchgate.net The MEP is a valuable tool for identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions. nih.gov

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the iodine atom and the π-system of the benzene (B151609) ring. These sites are attractive to electrophiles. walisongo.ac.id

Positive Potential (Blue/Green): Regions of low electron density, most prominently on the hydrogen atom of the hydroxyl group, making it a potential hydrogen-bond donor. The benzylic hydrogens and the aromatic hydrogens would also exhibit some positive potential. The powerful electron-withdrawing effect of the -CF₃ group deactivates the benzene ring, reducing its negative potential compared to toluene (B28343) or benzene. askfilo.comvaia.com

This detailed charge landscape helps predict intermolecular interactions, solvent effects, and the initial pathways of chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds, primarily the C(aryl)–CH₂ bond and the CH₂–OH bond. Conformational analysis, often performed using DFT or ab initio methods, can identify the stable conformers and the energy barriers separating them. researchgate.net Studies on benzyl alcohol and its derivatives have shown the existence of various low-energy conformations, often described by the dihedral angles of the hydroxymethyl group relative to the phenyl ring. scispace.comrsc.org For the target molecule, the bulky iodine and trifluoromethyl substituents would significantly influence the rotational energy profile and the relative stability of different conformers.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, especially in a solvent environment. rsc.org By simulating the motions of the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal preferred solvation structures, dynamic hydrogen-bonding networks, and the equilibrium between different conformers in solution. nih.gov This information is crucial for understanding reaction kinetics and thermodynamics in a realistic chemical environment.

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.govmdpi.com By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete reaction profile can be constructed. researchgate.netnih.gov

For this compound, several reactions could be investigated:

Oxidation of the Alcohol: The oxidation of benzyl alcohols to aldehydes is a fundamental transformation. acs.orgresearchgate.net DFT calculations can model the reaction pathway, for instance, by investigating the mechanism of hydrogen abstraction from the hydroxyl group followed by abstraction from the benzylic carbon. researchgate.net The calculations would identify the transition state structures and provide the activation energy, which is directly related to the reaction rate.

Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 reactions). youtube.comquora.com Computational studies can determine the relative favorability of these pathways. For an Sₙ1 mechanism, the stability of the intermediate benzylic carbocation would be calculated; the electron-withdrawing -CF₃ group would be expected to destabilize this intermediate. For an Sₙ2 mechanism, the transition state geometry and its energy could be computed, revealing the steric and electronic effects of the substituents on the reaction barrier. researchgate.net

Characterizing the transition state—an energy maximum along the reaction coordinate—is key to understanding the kinetics of a reaction. Frequency calculations are performed on the optimized transition state structure; a valid transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. rsc.org DFT calculations can provide accurate predictions of NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nrel.govchemrxiv.org The calculation involves computing the magnetic shielding tensor for each nucleus in the optimized geometry. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.org The accuracy of these predictions can be high, often within a few ppm for ¹³C and a fraction of a ppm for ¹H, and can be further improved using empirical scaling factors or specialized functionals. rsc.orgnih.gov

Table 1: Illustrative example of DFT-predicted NMR chemical shifts for this compound. (Note: These are hypothetical values for demonstration purposes.)
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-142.5
C27.95138.1
C3-I-95.3
C4-CF₃-130.8 (q, J ≈ 32 Hz)
C57.60127.4 (q, J ≈ 5 Hz)
C67.85132.0
-CH₂-4.7563.5
-OH2.10-
-CF₃-124.2 (q, J ≈ 272 Hz)

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies. readthedocs.io Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C=C ring stretch, C-O-H bend). aip.org While calculated harmonic frequencies are typically higher than experimental fundamental frequencies, they can be corrected using empirical scaling factors to achieve good agreement. nih.gov The predicted spectrum, including both frequencies and intensities, is a powerful tool for assigning the bands observed in an experimental spectrum. acs.org

Table 2: Illustrative example of selected predicted vibrational frequencies for this compound and their assignments. (Note: These are hypothetical values for demonstration purposes.)
Predicted Scaled Frequency (cm⁻¹)Vibrational Mode Assignment
3630O-H stretch
3085Aromatic C-H stretch
2940Methylene (B1212753) C-H stretch
1595Aromatic C=C stretch
1325C-F symmetric stretch
1170C-F asymmetric stretch
1050C-O stretch
650C-I stretch

Analytical Methodologies for Reaction Monitoring and Structural Characterization in Research Excluding Basic Compound Identification Data

Chromatographic Techniques for Reaction Progress and Purity Assessment

Chromatographic methods are fundamental tools for separating the components of a reaction mixture, allowing for the tracking of reactants, intermediates, and the final product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques used for these purposes.

Gas Chromatography (GC): GC is highly effective for monitoring the synthesis of benzyl (B1604629) alcohol derivatives, provided the compounds are volatile and thermally stable. In a typical setup, a small aliquot of the reaction mixture is injected into the instrument, where it is vaporized and separated based on boiling point and polarity on a capillary column. A Flame Ionization Detector (FID) can be used for quantification, while coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and identification of the separated components based on their mass-to-charge ratio. researchgate.net For a reaction producing 3-Iodo-4-(trifluoromethyl)benzyl alcohol, GC analysis would allow researchers to quantify the consumption of starting materials and the formation of the product over time. The purity of the final, isolated product can also be determined by identifying and quantifying any residual solvents or byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method is typically employed. researchgate.net This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector is highly effective as the aromatic ring of the compound absorbs ultraviolet light. By monitoring the chromatogram at a specific wavelength, the disappearance of reactants and the appearance of the product peak can be tracked. The area under each peak is proportional to its concentration, enabling the calculation of reaction conversion and the assessment of the final product's purity.

Table 1: Representative Chromatographic Conditions for Analysis
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
ColumnHP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm x 0.25 µmC18 column, 4.6 x 150 mm, 5 µm particle size
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)UV Detector (e.g., at 254 nm)
Mobile Phase/Carrier GasHelium or HydrogenIsocratic or gradient elution with Acetonitrile/Water mixture
Temperature Program (GC)Initial: 70°C, Ramp: 10°C/min to 250°CN/A (Column oven typically at ambient or slightly elevated temperature, e.g., 30°C)
Flow Rate1-2 mL/min0.8-1.2 mL/min
ApplicationMonitoring reaction conversion, detecting volatile impuritiesPurity assessment of final product, analysis of non-volatile byproducts

Spectroscopic Techniques for Product Structure Confirmation

Once a synthesis is complete and the product is purified, spectroscopic techniques are employed to confirm that the desired molecular structure has been obtained. unl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic compounds. youtube.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be used.

¹H NMR: This spectrum would confirm the presence of all protons and their chemical environments. The benzylic methylene (B1212753) protons (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton) around 4.7 ppm. The aromatic protons would show a distinct pattern in the 7-8 ppm region, with their specific chemical shifts and coupling constants being influenced by the positions of the iodo and trifluoromethyl substituents.

¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule. The carbon of the CF₃ group would appear as a quartet due to coupling with the fluorine atoms. The benzylic carbon (-CH₂OH) would be observed around 60-65 ppm, while the aromatic carbons would resonate in the 120-140 ppm range.

¹⁹F NMR: This experiment is crucial for confirming the trifluoromethyl group. It would exhibit a single, sharp resonance, confirming the presence of the -CF₃ group in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group. Other key peaks would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong absorptions corresponding to C-F bonds (typically in the 1000-1350 cm⁻¹ range).

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using an electron ionization (EI) source, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (303.96 g/mol ). Key fragmentation patterns would include the loss of a hydroxyl group (-OH) to form a stable benzylic cation. The presence of iodine would be readily apparent from its characteristic isotopic signature. Predicted mass spectrometry data for a structural isomer, 3-iodo-5-(trifluoromethyl)benzyl alcohol, shows an expected [M+H]⁺ peak at m/z 302.94884. uni.lu

Table 2: Expected Spectroscopic Data for Structural Confirmation
TechniqueExpected Observations for this compound
¹H NMR-OH proton (variable), -CH₂- (~4.7 ppm), Aromatic protons (~7.5-8.0 ppm)
¹³C NMR-CH₂OH (~63 ppm), Aromatic carbons (~120-140 ppm), CF₃ (quartet, ~124 ppm)
¹⁹F NMRSinglet around -63 ppm (relative to CFCl₃)
IR (cm⁻¹)3200-3600 (O-H stretch, broad), 2850-2960 (C-H stretch), 1000-1350 (C-F stretch)
Mass Spec (m/z)Molecular Ion [M]⁺ at ~304; fragments corresponding to loss of -OH, and benzylic cleavage.

Advanced In Situ Monitoring Techniques for Mechanistic Studies

To gain deeper insights into reaction kinetics and mechanisms, researchers are increasingly turning to advanced analytical techniques that monitor reactions in real-time, or in situ, without the need for sampling.

In situ NMR spectroscopy is a powerful method for studying homogeneous reactions. rsc.org By placing a specialized NMR tube directly in the spectrometer's probe and initiating the reaction within it, spectra can be acquired continuously as the reaction proceeds. This allows for the precise tracking of reactant consumption, product formation, and the detection of any transient intermediates that may be crucial to the reaction mechanism but are not observable by conventional offline analysis. acs.org For the synthesis of this compound, this technique could provide invaluable data on reaction rates and the influence of catalysts or reaction conditions. rsc.org

Another technique, in situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, can be immersed directly into a reaction vessel. The probe monitors changes in the IR spectrum of the reaction mixture over time, allowing for the tracking of functional group transformations. For example, the disappearance of a precursor's functional group and the appearance of the alcohol's O-H stretch could be monitored in real-time to generate a kinetic profile of the reaction. These advanced techniques provide a more complete picture of the chemical transformation, facilitating more rapid and effective process development and mechanistic understanding. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-4-(trifluoromethyl)benzyl alcohol, considering regioselectivity and functional group compatibility?

Methodological Answer: A stepwise approach is recommended:

Trifluoromethyl Introduction : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group at the para position of benzyl alcohol derivatives .

Iodination : Employ electrophilic aromatic substitution (EAS) with iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies to achieve regioselective iodination at the meta position. The trifluoromethyl group’s electron-withdrawing nature directs iodination to the ortho/para positions, requiring careful optimization .

Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization in polar solvents (e.g., ethanol/water) are critical for isolating the product.

Q. Key Considerations :

  • Monitor reaction temperatures to avoid decomposition of the trifluoromethyl group.
  • Use protecting groups (e.g., silyl ethers) for the benzyl alcohol moiety during iodination to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The benzyl alcohol proton (-CH₂OH) appears as a singlet near δ 4.6–4.8 ppm.
    • The iodine atom’s deshielding effect splits aromatic protons into distinct multiplets .
  • ¹⁹F NMR : The trifluoromethyl (-CF₃) group produces a sharp singlet near δ -62 to -65 ppm .
  • Mass Spectrometry (HRMS) : Expect a molecular ion peak at m/z ≈ 316 (C₈H₆F₃IO). Isotopic patterns for iodine (¹²⁷I) confirm purity .
  • IR Spectroscopy : O-H stretching (~3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic.

Q. Data Validation :

  • Compare with analogs like 4-(Trifluoromethyl)benzyl alcohol (¹⁹F NMR: δ -63 ppm ).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Mitigation :
    • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
    • Avoid contact with oxidizers (e.g., peroxides) due to the benzyl alcohol group’s flammability .
    • Store in airtight containers at 2–8°C, away from light .

Advanced Research Questions

Q. How do the electronic effects of the iodo and trifluoromethyl substituents influence the reactivity of the benzyl alcohol group in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects :
    • The -CF₃ group increases acidity (pKa ~12–14 vs. ~15 for unsubstituted benzyl alcohol) by stabilizing the deprotonated alkoxide .
    • Iodo substituents enhance leaving-group ability in SN2 reactions (e.g., Mitsunobu reactions).
  • Reactivity Trends :
    • Compare with 4-Chloro-3-(trifluoromethyl)benzyl alcohol (boiling point: 44–46°C ).
    • Use Hammett σ constants to predict substituent effects on reaction rates.

Q. What strategies can resolve contradictory data in kinetic studies involving this compound as a reagent?

Methodological Answer:

  • Controlled Experiments :
    • Vary reaction parameters (temperature, solvent polarity) to isolate rate-determining steps.
    • Use deuterated analogs (e.g., -CD₂OH) to study kinetic isotope effects (KIEs).
  • Computational Validation :
    • Perform DFT calculations (e.g., Gaussian 16) to model transition states and verify experimental activation energies .

Q. Case Study :

  • Kinetic studies of phosphonoformate prodrugs with trifluoromethylbenzyl alcohol derivatives show solvent-dependent rate variations .

Q. How can computational chemistry models predict the regioselectivity of further functionalization reactions of this compound?

Methodological Answer:

  • DFT Analysis :
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites.
    • Use molecular electrostatic potential (MEP) maps to visualize electron-deficient regions (e.g., ortho to -CF₃ due to meta-directing effects).
  • Case Study :
    • For 4-Chloro-3-(trifluoromethyl)benzyl alcohol, InChI code 1S/C8H6ClF3O reveals charge distribution favoring electrophilic attack at the 2-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.